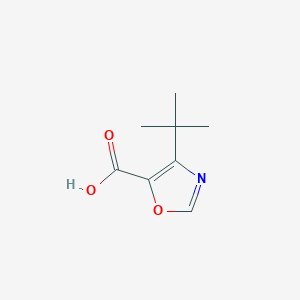![molecular formula C8H15BrClN B13627049 2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
2-Bromo-7-azaspiro[3.5]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H15BrClN It is a spiro compound, meaning it contains a spiro-connected bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes the following steps :
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction using trichloroacetyl chloride with zinc/copper catalysis to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound, with a purity of 98%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a dehalogenated product.
Aplicaciones Científicas De Investigación
2-Bromo-7-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The spiro structure of the compound allows it to interact with biological molecules in unique ways, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.5]nonane hydrochloride: Similar in structure but lacks the bromine atom.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in place of the bromine atom.
2-Bromo-7-azaspiro[3.5]nonane oxalate: A different salt form of the compound .
Uniqueness
2-Bromo-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15BrClN |
|---|---|
Peso molecular |
240.57 g/mol |
Nombre IUPAC |
2-bromo-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H14BrN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
Clave InChI |
FUBXTIZRWNZNFB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


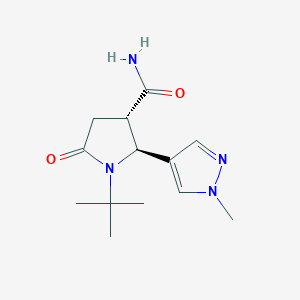

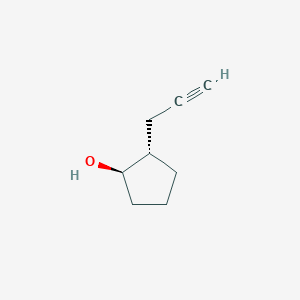
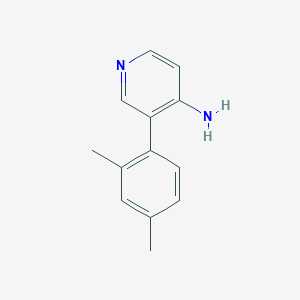
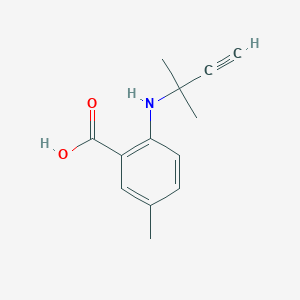




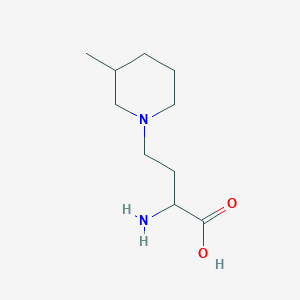
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

